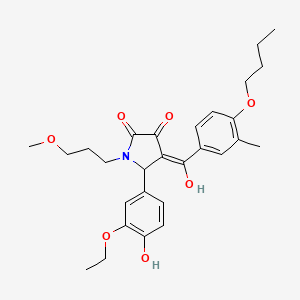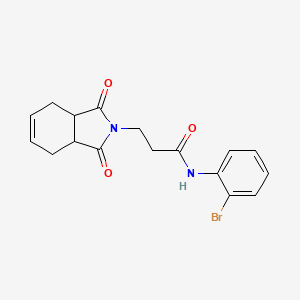
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(1H-imidazol-4-ylmethyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(1H-imidazol-4-ylmethyl)piperidin-3-ol is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(1H-imidazol-4-ylmethyl)piperidin-3-ol is not fully understood. However, it is believed to act by modulating the activity of certain receptors in the brain, including the dopamine and serotonin receptors. This modulation leads to a reduction in inflammation and the promotion of neuronal growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been found to reduce inflammation, promote neuronal growth and survival, and improve cognitive function. The compound has also been shown to have anti-tumor activity and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(1H-imidazol-4-ylmethyl)piperidin-3-ol is its versatility. It can be used in a range of lab experiments, including cell culture studies, animal models, and clinical trials. However, one of the limitations of the compound is its potential toxicity. Studies have shown that high doses of the compound can be toxic to cells and may cause adverse effects.
Future Directions
There are several future directions for the study of (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(1H-imidazol-4-ylmethyl)piperidin-3-ol. One area of interest is the development of novel drug formulations that can improve the bioavailability and efficacy of the compound. Another area of research is the identification of new therapeutic applications for the compound, including its potential use in the treatment of autoimmune diseases and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
In conclusion, this compound is a compound that has significant potential for use in the field of medicine. Its versatility and range of potential therapeutic applications make it an exciting area of research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(1H-imidazol-4-ylmethyl)piperidin-3-ol involves a series of chemical reactions. One of the most commonly used methods is the reaction between 1,3-benzodioxole-5-carboxaldehyde and (3S*,4S*)-cis-3,4-dimethyl-4-(3-hydroxypropyl)piperidine. The resulting compound is then reacted with imidazole-4-carboxaldehyde to obtain the final product.
Scientific Research Applications
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(1H-imidazol-4-ylmethyl)piperidin-3-ol has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as an anti-inflammatory agent and as a treatment for anxiety and depression.
properties
IUPAC Name |
(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-(1H-imidazol-5-ylmethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-14-8-19(7-12-6-17-9-18-12)4-3-13(14)11-1-2-15-16(5-11)22-10-21-15/h1-2,5-6,9,13-14,20H,3-4,7-8,10H2,(H,17,18)/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMBDIPXXXVHLZ-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC3=C(C=C2)OCO3)O)CC4=CN=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C2=CC3=C(C=C2)OCO3)O)CC4=CN=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-N'-{2-[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}sulfamide](/img/structure/B5411705.png)
![N-(pyridin-3-ylmethyl)-4-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5411716.png)

![1-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline](/img/structure/B5411746.png)


![3-(4-fluorophenyl)-5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5411767.png)
![3-(3,4-difluorophenyl)-5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5411772.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile](/img/structure/B5411782.png)
![(4aS*,8aR*)-1-butyl-6-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5411789.png)
![1-(4-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5411796.png)
![2-[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5411798.png)